4-(1,3-Dimethylpentyl)phenol
Description
4-(1,3-Dimethylpentyl)phenol (CAS 71945-81-8) is an alkylphenol derivative characterized by a pentyl chain substituted with methyl groups at the 1- and 3-positions, attached to the para position of a phenol ring. Its molecular formula is C₁₂H₁₈O (molecular weight: 178.27 g/mol). Alkylphenols are widely used in industrial applications, including surfactants, plastic additives, and stabilizers, but their environmental and health impacts have raised regulatory concerns due to structural similarities to endocrine-disrupting compounds like bisphenol A (BPA) .
Properties
CAS No. |
71945-81-8 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(4-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-4-10(2)9-11(3)12-5-7-13(14)8-6-12/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI Key |
YDVBYFVSTBFQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dimethylpentyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the phenol derivative . The reaction typically requires a strong base such as sodium hydroxide (NaOH) and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of phenol with 1,3-dimethylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Key Pathways
4-(1,3-Dimethylpentyl)phenol undergoes oxidation primarily at the phenolic hydroxyl group or the alkyl chain.
Mechanistic Details
-
Quinone Formation : Oxidation via peroxides proceeds through radical intermediates, leading to aromatic ring oxidation.
-
Microbial Oxidation : Aerobic bacteria (e.g., Sphingobium xenophagum) mediate ipso-hydroxylation, releasing the alkyl chain as a carbocation. This cation reacts with water to form 1,3-dimethylpentanol, while the aromatic ring rearranges to hydroquinone .
Key Pathways
Reduction typically targets the phenolic hydroxyl group or unsaturated bonds in the alkyl chain.
| Reagents/Conditions | Products Formed | Mechanism Insights | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous conditions) | Cyclohexanol derivatives | The aromatic ring is reduced to a cyclohexanol structure. | |
| H₂/Pd-C | Alkylcyclohexane | Full hydrogenation of the aromatic ring and alkyl chain. |
Notes
-
Steric hindrance from the branched alkyl chain slows reduction kinetics compared to simpler phenols.
Key Pathways
Electrophilic aromatic substitution (EAS) is hindered by the bulky alkyl group, but nucleophilic substitution occurs under specific conditions.
| Reagents/Conditions | Products Formed | Mechanism Insights | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | Nitro derivatives (minor yield) | Limited reactivity due to deactivation by the alkyl group. | |
| SO₃ (sulfonation) | Sulfonated derivatives | Sulfonation occurs at meta positions relative to the hydroxyl group. |
Mechanistic Challenges
-
The electron-donating alkyl group deactivates the ring, making EAS less favorable. Nitration yields <10% under standard conditions.
Environmental Breakdown
Microbial degradation via ipso-substitution is the primary pathway in aquatic systems.
Key Findings
-
Carbocation stability from the α,α-dimethyl branch enhances ipso-substitution efficiency .
-
Photodegradation produces smaller phenolic fragments, which persist in sediments.
Reaction Mechanism Schematics
Fig. 1: Ipso-Hydroxylation Pathway
Scientific Research Applications
Chemistry
4-(1,3-Dimethylpentyl)phenol serves as an intermediate in organic synthesis. Its reactivity allows it to be utilized in various chemical reactions, leading to the formation of other valuable compounds such as quinones and hydroquinones through oxidation and reduction processes respectively.
Biological Studies
Research has highlighted the endocrine-disrupting potential of this compound, akin to other alkylphenols. It has been shown to interact with estrogen receptors, mimicking natural estrogens and potentially influencing gene expression related to reproductive health .
Environmental Impact
Due to its structural properties, this compound is studied for its environmental persistence and bioaccumulation potential. It is often analyzed in the context of environmental monitoring and regulation due to its classification as a priority pollutant .
Industrial Applications
This compound is utilized in the production of surfactants and emulsifiers due to its amphiphilic characteristics. These properties make it valuable in formulating detergents and personal care products .
Case Study 1: Endocrine Disruption
A study conducted on zebrafish embryos demonstrated that exposure to this compound resulted in significant alterations in the expression of T-box family genes, which are crucial for normal tail development. This suggests that the compound can disrupt developmental pathways, raising concerns about its safety in consumer products.
Case Study 2: Environmental Monitoring
In a comprehensive assessment of water samples from industrial areas, researchers detected elevated levels of this compound. The findings underscored the need for regulatory measures to mitigate its release into aquatic environments due to its toxicological effects on marine life .
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethylpentyl)phenol involves its interaction with estrogen receptors, leading to estrogenic effects. The compound can mimic the action of natural estrogens by binding to estrogen receptors and activating estrogen-responsive genes . This interaction can disrupt normal hormonal balance and has been linked to endocrine-disrupting effects .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below compares 4-(1,3-Dimethylpentyl)phenol with other alkylphenols, focusing on substituent branching, molecular properties, and regulatory status:
Notes:
- Branching effects: Increased branching (e.g., 1,3-dimethyl vs.
- Regulatory trends: Longer/branched alkyl chains (e.g., p-nonylphenol) are more likely to be regulated due to documented ecological risks .
Physicochemical Properties
- Hydrophobicity: The log P (octanol-water partition coefficient) of this compound is estimated to be ~3.8–4.2, similar to 4-tert-amylphenol (log P ~3.7) but lower than p-nonylphenol (log P ~5.8) .
- Stability: Branched alkylphenols like this compound are more resistant to microbial degradation than linear-chain analogs, contributing to environmental persistence .
Toxicity and Hazard Potential
- Ecotoxicity: Analogous compounds like 4-(1,1,3,3-Tetramethylbutyl)phenol exhibit acute toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀ = 0.1 mg/L) , implying similar risks for the target compound.
- Regulatory gaps: While p-nonylphenol is restricted under REACH, this compound remains understudied, highlighting the need for targeted risk assessments .
Biological Activity
4-(1,3-Dimethylpentyl)phenol, a branched isomer of nonylphenol, is a phenolic compound that has garnered attention for its biological activities, particularly its estrogenic effects and environmental degradation properties. This article reviews the current understanding of its biological activity, including its estrogenic potential, microbial degradation, and implications for human health and the environment.
Chemical Structure and Properties
This compound is characterized by a phenolic ring substituted with a branched aliphatic chain. Its structural formula can be represented as follows:
This compound is part of a larger class of nonylphenols (NPs), which are known for their endocrine-disrupting properties.
Estrogenic Activity
Research has demonstrated that this compound exhibits significant estrogenic activity. In studies comparing various nonylphenol isomers, it was found that this compound displayed estrogenic effects that were markedly higher than those of the commercial nonylphenol mixture. Specifically, it was reported that this compound had three times greater estrogenic activity than the commercial NP mixture when tested using a recombinant yeast screen system .
Table 1: Estrogenic Activity of Nonylphenol Isomers
| Compound | Estrogenic Activity (Relative to NP Mixture) |
|---|---|
| This compound | 3x |
| Commercial Nonylphenol Mixture | 1x |
| Other Isomers (e.g., NP-I) | Variable |
Microbial Degradation
The biodegradation of this compound has been studied in various microbial systems. Notably, Sphingomonas xenophaga has shown the ability to utilize this compound as a sole carbon and energy source. In laboratory conditions, this bacterium was able to degrade concentrations of this compound effectively within one week . This finding highlights the potential for bioremediation strategies using specific microbial strains to mitigate environmental contamination by phenolic compounds.
Table 2: Microbial Degradation Rates
| Microorganism | Compound Degraded | Time (Days) | Initial Concentration (mg/ml) |
|---|---|---|---|
| Sphingomonas xenophaga | This compound | 7 | 1 |
Toxicological Implications
The potential health risks associated with exposure to this compound have been investigated in various animal studies. These studies suggest low acute toxicity; however, chronic exposure may lead to hormonal disruptions due to its estrogenic properties. For instance, in vivo studies indicated significant absorption and rapid excretion of phenolic compounds following administration in animal models .
Case Studies
A study focusing on the effects of nonylphenols on reproductive health highlighted the impact of estrogenic compounds on male fertility. In male Wistar rats exposed to varying doses of nonylphenols, including this compound, adverse effects on sperm quality and hormone levels were observed . Such findings underscore the importance of monitoring exposure levels in both occupational settings and consumer products.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1,3-Dimethylpentyl)phenol, and how are reaction conditions optimized?
- Answer : Synthesis typically involves electrophilic alkylation of phenol derivatives. For example, Friedel-Crafts alkylation using tert-pentyl halides and Lewis acid catalysts (e.g., AlCl₃) under controlled anhydrous conditions can yield branched alkylphenols. Optimization includes adjusting catalyst loading (e.g., iron-chromium mixed oxides for regioselectivity) and reaction temperature (120–150°C) to minimize side products like ortho-substituted isomers . Purity is validated via GC-MS or HPLC, referencing retention indices from standardized phenol libraries .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylpentyl branching) via coupling patterns and chemical shifts (δ 6.7–7.2 ppm for aromatic protons) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemical ambiguities (e.g., alkyl chain conformation) .
- Thermogravimetric Analysis (TGA) : Measures thermal stability, with decomposition profiles compared to NIST-subscribed thermodynamic data .
Q. How is this compound quantified in complex matrices (e.g., environmental samples)?
- Answer : Solid-phase extraction (SPE) coupled with HPLC-DAD or LC-MS/MS is preferred. Calibration curves using deuterated internal standards (e.g., d₄-4-nonylphenol) improve accuracy. Method validation follows EPA guidelines for phenolics, ensuring limits of detection (LOD) < 0.1 µg/L .
Advanced Research Questions
Q. How can computational modeling resolve regioselectivity challenges in synthesizing this compound?
- Answer : Density Functional Theory (DFT) predicts transition-state energies for competing alkylation pathways. For example, modeling the electrophilic attack at the para position versus ortho reveals steric and electronic barriers. MD simulations further assess solvent effects (e.g., toluene vs. DMF), guiding catalyst selection to favor para-substitution (>90% yield) .
Q. What strategies address contradictory data in the environmental persistence of this compound?
- Answer : Discrepancies in biodegradation rates (e.g., soil vs. aquatic systems) are analyzed via ISO 14507-compliant microcosm studies. Isotopic labeling (¹⁴C-tracing) quantifies mineralization pathways, while QSAR models predict bioaccumulation potential based on log P values (~4.2) . Advanced LC-HRMS identifies transformation products (e.g., hydroxylated metabolites) .
Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?
- Answer : Molecular docking (AutoDock Vina) simulates binding to estrogen receptors (ER-α/β), revealing competitive inhibition with estradiol (IC₅₀ ~10 µM). In vitro assays (e.g., MCF-7 proliferation) validate endocrine disruption potential. Metabolomic profiling (UHPLC-QTOF) identifies oxidative stress biomarkers (e.g., 8-OHdG) in exposed models .
Q. What advanced techniques resolve structural ambiguities in crystallographic data for this compound derivatives?
- Answer : Twinned crystals are refined using SHELXL's TWIN/BASF commands. Charge-density analysis (Multipole Refinement) maps electron density to confirm alkyl chain orientation. Pair Distribution Function (PDF) analysis supplements XRD for amorphous or nanocrystalline samples .
Methodological Considerations
- Contradiction Analysis : Conflicting reactivity data (e.g., divergent alkylation outcomes) are resolved by standardizing reaction protocols (IUPAC guidelines) and cross-validating with independent methods (e.g., FT-IR for functional group tracking) .
- Safety and Handling : Use PPE (nitrile gloves, respirators) per OSHA standards. Store under inert gas (Ar/N₂) to prevent oxidation. Waste disposal follows RCRA Subtitle C for phenolic compounds .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
